N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 1,4-dimethylpyrazole under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-ethylpyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea
- 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
Uniqueness
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(13-16)7-12-11-9(2)8-15(3)14-11;/h5-6,8H,4,7H2,1-3H3,(H,12,14);1H |
InChI Key |
RYHKAWCMVWKHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)C.Cl |
Origin of Product |
United States |
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